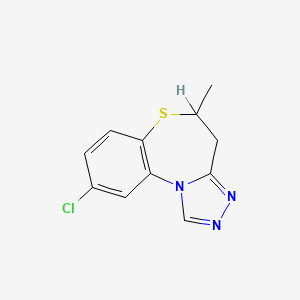
4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine is a synthetic organic compound that belongs to the class of triazolobenzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.
Cyclization: The triazole intermediate is then subjected to cyclization with a benzothiazepine precursor, often in the presence of a catalyst such as a Lewis acid.
Chlorination and Methylation:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo(3,4-b)-1,3,4-thiadiazepine: Another triazolobenzothiazepine derivative with similar biological activities.
9-Chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine: A closely related compound with slight structural differences.
Uniqueness
4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. These structural features contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
110766-39-7 |
|---|---|
Fórmula molecular |
C11H10ClN3S |
Peso molecular |
251.74 g/mol |
Nombre IUPAC |
9-chloro-5-methyl-4,5-dihydro-[1,2,4]triazolo[3,4-d][1,5]benzothiazepine |
InChI |
InChI=1S/C11H10ClN3S/c1-7-4-11-14-13-6-15(11)9-5-8(12)2-3-10(9)16-7/h2-3,5-7H,4H2,1H3 |
Clave InChI |
JILKNGNYROIKNR-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=NN=CN2C3=C(S1)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


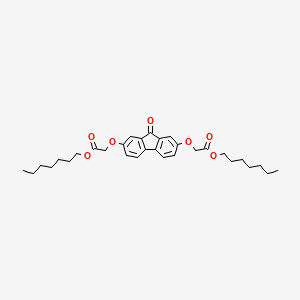



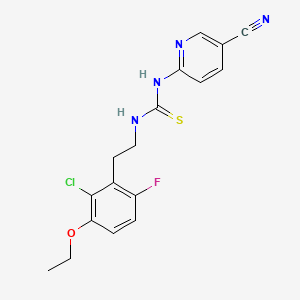

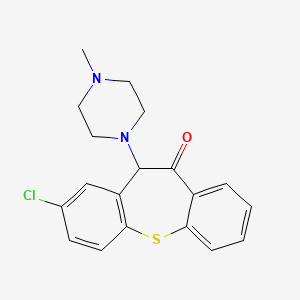
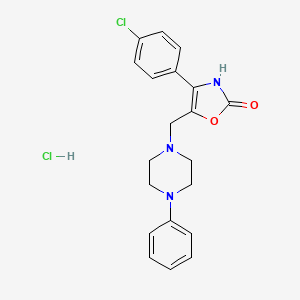
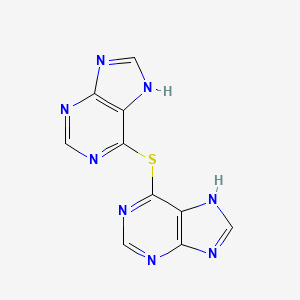
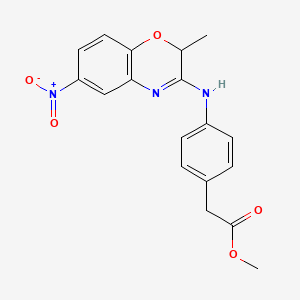
![8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12740975.png)
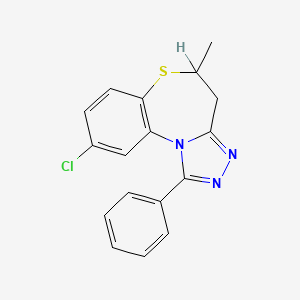

![(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol](/img/structure/B12740979.png)
